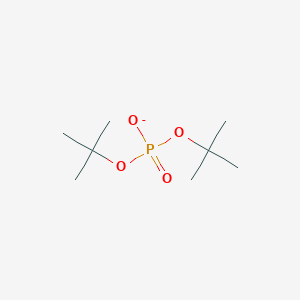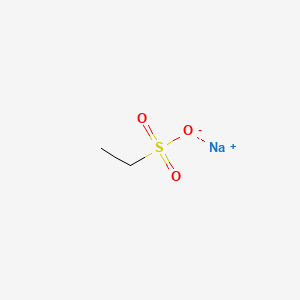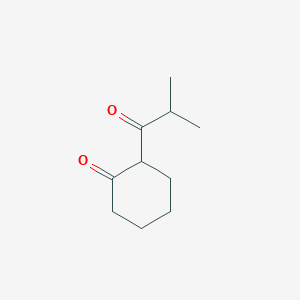
2-Isobutyrylcyclohexanone
Descripción general
Descripción
2-Isobutyrylcyclohexanone is an organic compound characterized by the presence of isobutyryl and cyclohexanone functional groups. It has the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . This compound is a colorless liquid with a melting point of 38°C and a boiling point of 266°C . It is slightly soluble in chloroform and methanol .
Métodos De Preparación
2-Isobutyrylcyclohexanone can be synthesized through the reaction of cyclohexanone with isobutyryl chloride . The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isobutyryl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-Isobutyrylcyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the isobutyryl group is replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can participate in aldol condensation reactions to form larger molecules with extended carbon chains.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, sodium borohydride, lithium aluminum hydride, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Isobutyrylcyclohexanone has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-Isobutyrylcyclohexanone involves its interaction with specific molecular targets and pathways. For instance, as an antitumor agent, it may inhibit the proliferation of cancer cells by interfering with key enzymes or signaling pathways involved in cell growth and division . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-Isobutyrylcyclohexanone can be compared with similar compounds such as:
2-Acetylcyclohexanone: This compound has a similar cyclohexanone structure but with an acetyl group instead of an isobutyryl group. It is used in organic synthesis and has different reactivity and applications.
2-Acetylcyclopentanone: Similar to 2-Acetylcyclohexanone but with a cyclopentanone ring. It also serves as a reagent in organic synthesis.
Ethyl 2-oxocyclohexanecarboxylate: This compound has an ester functional group and is used in the synthesis of various organic compounds.
Propiedades
IUPAC Name |
2-(2-methylpropanoyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7(2)10(12)8-5-3-4-6-9(8)11/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOYYSGBGILOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466818 | |
| Record name | 2-Isobutyrylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39207-65-3 | |
| Record name | 2-Isobutyrylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isobutyrylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-isobutyrylcyclohexanone in copper-catalyzed reactions?
A1: this compound acts as a supporting ligand in copper-catalyzed reactions, particularly in the N-arylation of amines [, , ]. This means it binds to the copper catalyst, influencing its reactivity and selectivity.
Q2: How does the structure of this compound contribute to its effectiveness as a ligand?
A2: As a β-diketone, this compound possesses two carbonyl groups separated by a single carbon atom. This structural feature allows it to effectively chelate copper ions, forming stable complexes that facilitate the catalytic cycle [, ].
Q3: Can you provide specific examples of reactions where this compound is used as a ligand?
A3: Certainly. This compound has proven successful in facilitating the following copper-catalyzed reactions:
- N-arylation of amino acids: This reaction allows for the introduction of diverse aryl groups onto amino acids, including challenging heteroaryl groups, with high yields and without affecting the enantiopurity of the product [].
- N-arylation of amines: This versatile reaction couples aryl halides with various amines, including aliphatic amines and NH-heterocycles, efficiently at room temperature [, ].
- Selective N-arylation of aminoalcohols: In the presence of copper catalysts, this compound promotes selective N-arylation of aminoalcohols at room temperature. This selectivity is crucial for synthesizing specific isomers of these valuable compounds [].
Q4: What are the advantages of using copper catalysts with this compound as a ligand in these reactions?
A4: The use of copper catalysts with this compound offers several advantages:
- Mild reaction conditions: The reactions can often proceed efficiently at room temperature or with mild heating, making them more environmentally friendly and cost-effective [, , ].
- High selectivity: The ligand helps direct the reaction towards specific products, such as the N-arylated product in the case of aminoalcohols [].
- Broad substrate scope: These catalytic systems demonstrate effectiveness with various aryl halides and amine coupling partners, including challenging heteroaryl and sterically hindered substrates [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


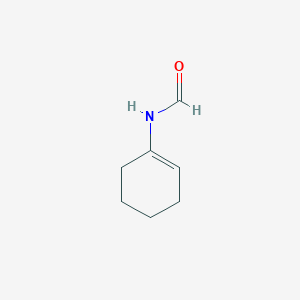
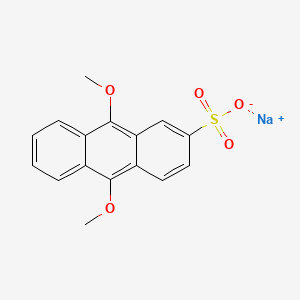

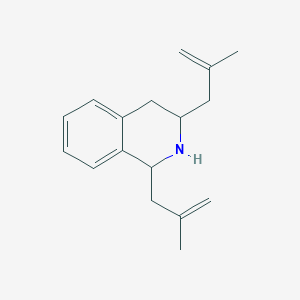
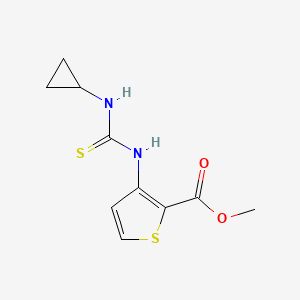
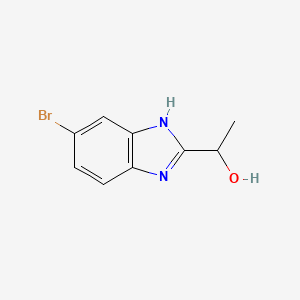
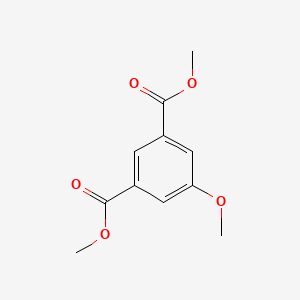
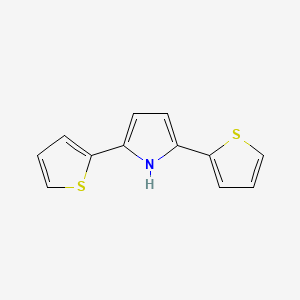
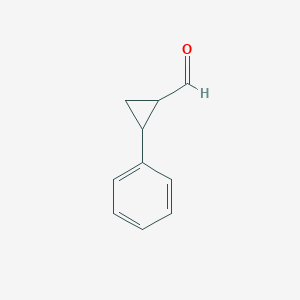
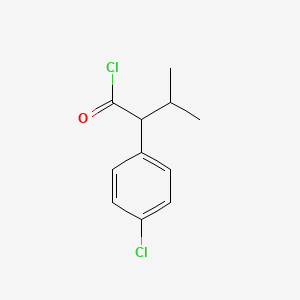
![2-{[2-(2-Nitrobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364948.png)

